3-(4-Bromophenyl)-6-methylpyridazine
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Overview
Description
3-(4-Bromophenyl)-6-methylpyridazine is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a bromophenyl group at position 3 and a methyl group at position 6 makes this compound unique and potentially useful in various chemical and biological applications.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 3-(4-Bromophenyl)-6-methylpyridazine.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets and cause significant changes . For instance, some indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
For example, indole derivatives have been associated with the modulation of pathways related to inflammation, viral replication, and cancer cell proliferation .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-methylpyridazine typically involves the reaction of 4-bromoaniline with 3,6-dichloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, and heat.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
Substitution: Various substituted pyridazines depending on the substituent introduced.
Oxidation: Oxidized derivatives such as pyridazine oxides.
Reduction: Reduced derivatives like amines.
Coupling: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
3-(4-Bromophenyl)-6-methylpyridazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-6-methylpyridazine: Similar structure but with the bromine atom at the 3-position.
3-(4-Chlorophenyl)-6-methylpyridazine: Chlorine atom instead of bromine.
3-(4-Bromophenyl)-5-methylpyridazine: Methyl group at the 5-position instead of the 6-position.
Uniqueness
3-(4-Bromophenyl)-6-methylpyridazine is unique due to the specific positioning of the bromophenyl and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these structural features are advantageous.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-2-7-11(14-13-8)9-3-5-10(12)6-4-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDNCSZKAFXECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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